Stevioside D

Description

Dulcoside A has been reported in Stevia rebaudiana with data available.

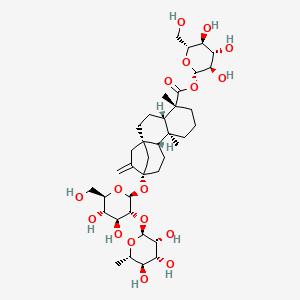

Structure

2D Structure

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANAPGLEBDTCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dulcoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64432-06-0 | |

| Record name | Dulcoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 195 °C | |

| Record name | Dulcoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Stevioside D: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevioside D is a lesser-known diterpene glycoside belonging to the family of steviol glycosides, which are natural sweeteners extracted from the leaves of Stevia rebaudiana Bertoni. While much of the scientific literature focuses on the major components like Stevioside and Rebaudioside A, this guide provides a comprehensive overview of the current technical knowledge regarding this compound. This document details its unique chemical structure, physicochemical properties, and outlines relevant experimental protocols for its extraction, purification, and analysis, drawing upon established methods for steviol glycosides. The guide also touches upon the broader biological activities of steviol glycosides, providing a foundational context for future research into the specific pharmacological potential of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a distinct steviol glycoside characterized by a specific arrangement of glucose units attached to the central steviol core. Unlike the more prevalent Stevioside, this compound possesses one fewer oxygen atom, resulting in a different molecular formula and weight.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate | Kehua Intelligence |

| CAS Number | 1310055-59-4 | AOBIOUS, Labchem, Kehua Intelligence[1][2] |

| Chemical Formula | C₃₈H₆₀O₁₇ | AOBIOUS, Labchem, Kehua Intelligence[1][2] |

| Molecular Weight | 788.9 g/mol | AOBIOUS, Labchem, Kehua Intelligence[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are not as extensively documented as those of major steviol glycosides. However, based on its chemical structure and data from suppliers, some key properties can be summarized. For comparative purposes, the well-established properties of Stevioside are also included.

Table 2: Physicochemical Properties of this compound and Stevioside

| Property | This compound | Stevioside | Source (Stevioside) |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | ChemicalBook[3] |

| Melting Point | Not available | 198 °C | ChemicalBook[3] |

| Optical Rotation | Not available | [α]²⁰/D -39.3° (c=5.7, H₂O) | ChemicalBook[3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | 1g in 800ml water; slightly soluble in ethanol | ChemFaces, ChemicalBook[3] |

Biological Activities of Steviol Glycosides

While specific studies on the biological activities of this compound are limited, the broader class of steviol glycosides, including the structurally similar Stevioside, has been the subject of extensive research. These compounds are known for a range of pharmacological effects beyond their sweetening properties. It is plausible that this compound shares some of these activities.

Steviol glycosides have demonstrated potential in several therapeutic areas:

-

Antihyperglycemic Effects: Stevioside has been shown to stimulate insulin secretion directly from pancreatic β-cells in a glucose-dependent manner. This suggests a potential role in managing type 2 diabetes.[4]

-

Anti-inflammatory and Immunomodulatory Effects: Studies on Stevioside indicate that it can prevent liver damage through its antioxidant activity by upregulating Nrf2 and immunomodulatory activity by blocking the NF-κB signaling pathway.[5]

-

Anticancer Properties: Some research suggests that steviol, the aglycone of steviol glycosides, may have antiproliferative effects on certain cancer cell lines.[6]

-

Antihypertensive Effects: Certain steviol glycosides have been investigated for their potential to lower blood pressure.[7]

Further research is required to specifically elucidate the biological and pharmacological profile of this compound.

Experimental Protocols

The extraction, purification, and analysis of this compound follow general protocols established for other steviol glycosides from Stevia rebaudiana leaves.

Extraction of Steviol Glycosides

A common method for extracting steviol glycosides from dried stevia leaves is solvent extraction.

Protocol: Methanol Extraction of Steviol Glycosides [8][9]

-

Preparation of Plant Material: Air-dry the leaves of Stevia rebaudiana and then dry them in a hot air oven at 50°C for 24 hours. Grind the dried leaves into a fine powder.

-

Defatting (Optional but Recommended): Soak the powdered leaves in petroleum ether to remove nonpolar compounds like pigments and waxes.

-

Methanol Extraction: Extract the defatted leaf powder with methanol (e.g., in a 1:10 solid-to-solvent ratio) under reflux for 1-2 hours. Repeat the extraction multiple times to ensure complete recovery of the glycosides.

-

Concentration: Combine the methanol extracts and concentrate them under vacuum using a rotary evaporator.

-

Aqueous Suspension: Dissolve the concentrated extract in distilled water.

-

Purification from Pigments: Wash the aqueous solution with diethyl ether to remove any remaining green pigments.

Purification of Steviol Glycosides

Column chromatography is a widely used technique for separating individual steviol glycosides from the crude extract.

Protocol: Column Chromatography for Steviol Glycoside Separation [9]

-

Column Preparation: Pack a glass column with silica gel (e.g., mesh size 60-120) as the stationary phase.

-

Sample Loading: Dissolve the crude steviol glycoside extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity (e.g., starting with 95:5 chloroform:methanol and increasing the methanol concentration).

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis of Fractions: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the desired steviol glycoside (this compound).

-

Combining and Concentrating: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the identification and quantification of steviol glycosides.

Protocol: HPLC Analysis of Steviol Glycosides [10][11]

-

Standard Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing steviol glycosides in the mobile phase and filter it through a 0.45 μm filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water or a phosphate buffer). A common ratio is around 70:30 acetonitrile:buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, research on the broader class of steviol glycosides has implicated their interaction with pathways related to insulin secretion and glucose metabolism. For instance, Stevioside has been shown to potentiate insulin secretion from pancreatic β-cells, a process that involves changes in intracellular calcium levels and potentially the activation of the taste receptor T1R2/T1R3.[4] The anti-inflammatory effects of Stevioside are linked to the inhibition of the NF-κB signaling pathway.[5]

Conclusion

This compound represents a specific entity within the complex mixture of sweet compounds found in Stevia rebaudiana. While its chemical identity has been established, there is a clear need for further research to fully characterize its physicochemical properties, biological activities, and potential therapeutic applications. The experimental protocols outlined in this guide, which are standard for the analysis of steviol glycosides, provide a solid framework for researchers and drug development professionals to undertake more in-depth investigations into this promising natural compound. The elucidation of its specific pharmacological profile and mechanism of action will be crucial in determining its future role in the pharmaceutical and nutraceutical industries.

References

- 1. STEVIOL GLYCOSIDE - Ataman Kimya [atamanchemicals.com]

- 2. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stevioside | 57817-89-7 [chemicalbook.com]

- 4. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on the Pharmacology and Toxicology of Steviol Glycosides Extracted from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantsjournal.com [plantsjournal.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. scispace.com [scispace.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Stevioside D biosynthesis pathway in Stevia rebaudiana

An In-depth Technical Guide to the Biosynthesis of Rebaudioside D in Stevia rebaudiana

Introduction

Stevia rebaudiana Bertoni, a perennial herb of the Asteraceae family, is renowned for its production of intensely sweet, non-caloric secondary metabolites known as steviol glycosides (SGs).[1][2] These diterpenoid glycosides are synthesized in the green tissues of the plant and stored in the vacuoles.[3] Among the multitude of identified SGs, Rebaudioside D (Reb D) has garnered significant interest from the food and pharmaceutical industries due to its superior sweetness profile and reduced bitterness compared to more abundant SGs like stevioside and Rebaudioside A (Reb A).[4] However, Reb D is found in very low concentrations in Stevia leaves, typically around 0.4-0.5% of the leaf's dry weight, which makes its extraction for commercial use economically challenging.[5][6][7] This guide provides a detailed overview of the biosynthetic pathway of Reb D, encompassing the enzymatic steps, quantitative data, and relevant experimental protocols for its study and production.

The Steviol Glycoside Biosynthesis Pathway

The biosynthesis of steviol glycosides is a complex process that can be divided into three main stages: the formation of the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP), the synthesis of the steviol aglycone, and the subsequent glycosylation of steviol to form the various SGs.[1]

Formation of Geranylgeranyl Diphosphate (GGPP)

In plants, GGPP is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[3]

Synthesis of the Steviol Aglycone

The synthesis of the steviol aglycone from GGPP involves a series of enzymatic reactions that are shared with the gibberellin biosynthesis pathway.[1]

-

GGPP to ent-copalyl diphosphate (CDP) : This reaction is catalyzed by CDP synthase (CPS).

-

ent-CDP to ent-kaurene : This step is carried out by ent-kaurene synthase (KS).

-

ent-kaurene to ent-kaurenoic acid : This oxidation is catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).

-

ent-kaurenoic acid to steviol : The final step in the formation of the aglycone is the hydroxylation of ent-kaurenoic acid at the C-13 position by another cytochrome P450 enzyme, kaurenoic acid 13-hydroxylase (KAH).[2]

Glycosylation of Steviol to Rebaudioside D

The immense diversity of steviol glycosides arises from the sequential addition of glucose moieties to the steviol backbone at the C-13 hydroxyl and C-19 carboxyl groups.[8] These reactions are catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[4] The biosynthesis of Reb D proceeds through the formation of stevioside and Reb A as key intermediates.

The pathway from steviol to Reb D is as follows:

-

Steviol to Steviolmonoside : UGT85C2 transfers a glucose molecule to the C-13 hydroxyl group of steviol.[1]

-

Steviolmonoside to Steviolbioside : An as-yet-unidentified UGT adds a second glucose to the first at the C-13 position.[1]

-

Steviolbioside to Stevioside : UGT74G1 attaches a glucose molecule to the C-19 carboxyl group.[1]

-

Stevioside to Rebaudioside A : UGT76G1 adds a glucose to the C-13 linked glucose disaccharide.[1]

-

Rebaudioside A to Rebaudioside D : The final step is the addition of a glucose molecule to the C-19 linked glucose, a reaction catalyzed by UGT91D2 in S. rebaudiana.[5][9] Other enzymes, such as UGTSL2 from Solanum lycopersicum and EUGT11 from Oryza sativa, have also been shown to catalyze this conversion.[5][6]

Below is a DOT script for the visualization of the Rebaudioside D biosynthesis pathway.

References

- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of rebaudioside D, using glycosyltransferase UGTSL2 and in situ UDP-glucose regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Isolation of Rebaudioside D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Rebaudioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. Due to its superior taste profile with less bitterness compared to more abundant steviol glycosides like Stevioside and Rebaudioside A, Rebaudioside D has garnered significant interest as a next-generation natural sweetener. This document details the evolution of its isolation from direct extraction to more efficient enzymatic and bioconversion methodologies, providing detailed experimental protocols for its production and analysis.

Discovery and Significance

Rebaudioside D was first identified as a minor constituent of the stevia plant.[1] Early research focused on the major glycosides, Stevioside and Rebaudioside A, which are present in much higher concentrations in the leaves. However, the quest for sweeteners with a more sugar-like taste led to the investigation of minor glycosides. Rebaudioside D was found to have a clean, sweet taste with significantly reduced bitterness and aftertaste, making it a highly desirable candidate for food, beverage, and pharmaceutical applications.[2]

Physicochemical Properties of Rebaudioside D

A summary of the key physicochemical properties of Rebaudioside D is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₈₀O₂₈ | [3] |

| Molar Mass | 1129.16 g/mol | [3] |

| Melting Point | >243°C (decomposes) | [3] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in DMSO, methanol, ethanol. Low solubility in water. | [3][4] |

| Sweetness | Approximately 200-350 times sweeter than sucrose | [1] |

Isolation and Purification Methodologies

The low natural abundance of Rebaudioside D in stevia leaves, typically around 0.4-0.5% of the dry leaf weight, makes its direct extraction and purification economically challenging.[5] Consequently, the focus has shifted towards enzymatic and bioconversion methods to produce Rebaudioside D from more abundant precursors like Rebaudioside A and Stevioside.

The initial isolation of Rebaudioside D involves the extraction of total steviol glycosides from dried stevia leaves, followed by chromatographic separation.

Experimental Protocol: Extraction and Preliminary Purification

-

Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with hot water or a methanol/water mixture.[6]

-

Clarification: The crude extract is clarified using techniques like flocculation with calcium oxide or membrane filtration to remove particulate matter, proteins, and polysaccharides.[5]

-

Decolorization: The clarified extract is passed through a column containing activated charcoal or an adsorbent resin to remove pigments.

-

Desalting: Ion-exchange resins are used to remove salts and other ionic impurities.[5]

-

Enrichment of Steviol Glycosides: The desalted and decolorized extract is passed through a macroporous adsorbent resin column (e.g., Amberlite XAD series) to adsorb the steviol glycosides. After washing, the glycosides are eluted with an organic solvent like methanol or ethanol.[5]

Experimental Protocol: Chromatographic Separation of Rebaudioside D

-

Column Chromatography: The enriched steviol glycoside mixture is subjected to column chromatography on silica gel or a reversed-phase C18 material.[7] A gradient elution with a solvent system such as chloroform-methanol-water is used to separate the individual glycosides.[7] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been effectively used for the preparative separation of steviol glycosides.[6] A suitable two-phase solvent system, for example, n-hexane:n-butanol:water, is selected to achieve separation based on the partition coefficients of the different glycosides.[6]

The bioconversion of Rebaudioside A to Rebaudioside D is a more efficient production method. This process utilizes specific UDP-glycosyltransferases (UGTs) that catalyze the addition of a glucose unit to the C-19 glucosyl moiety of Rebaudioside A.

Workflow for Enzymatic Synthesis of Rebaudioside D

Caption: Workflow for the enzymatic synthesis and purification of Rebaudioside D.

Experimental Protocol: Expression and Purification of Recombinant Glycosyltransferase (e.g., YojK from Bacillus subtilis)

-

Gene Synthesis and Cloning: The gene encoding the glycosyltransferase (e.g., YojK) is synthesized with codon optimization for expression in E. coli and cloned into a suitable expression vector (e.g., pET-28a).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG, and the culture is further incubated at a lower temperature (e.g., 16-20°C) for several hours.

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is centrifuged, and the supernatant containing the soluble recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Experimental Protocol: Enzymatic Conversion of Rebaudioside A to Rebaudioside D

-

Reaction Setup: A reaction mixture is prepared containing Rebaudioside A as the substrate, UDP-glucose as the sugar donor, the purified glycosyltransferase, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.2) with MgCl₂.[3] To make the process more cost-effective, a UDP-glucose regeneration system using sucrose synthase can be coupled to the reaction.[3]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 24 hours).[3]

-

Monitoring: The progress of the reaction is monitored by HPLC analysis of aliquots taken at different time points.

-

Termination: The reaction is terminated by heat inactivation of the enzyme or by adding an organic solvent.

Following the enzymatic conversion, Rebaudioside D needs to be purified from the reaction mixture, which contains unreacted Rebaudioside A, the enzyme, and other components.

Experimental Protocol: Purification and Crystallization

-

Column Chromatography: The reaction mixture is first subjected to column chromatography on a macroporous adsorbent resin or reversed-phase silica gel to separate Rebaudioside D from the other components.

-

Crystallization: The fractions containing pure Rebaudioside D are pooled and concentrated. Crystallization is induced by dissolving the concentrated product in a suitable solvent system (e.g., aqueous ethanol or methanol) and allowing it to cool slowly.[8] Seeding with a small crystal of pure Rebaudioside D can facilitate crystallization.[5]

-

Drying: The resulting crystals are filtered, washed with a cold solvent, and dried under vacuum to yield high-purity Rebaudioside D.[5]

Analytical Methods for Quantification and Characterization

Accurate and reliable analytical methods are crucial for the quantification and characterization of Rebaudioside D in raw materials and final products.

HPLC is the most common method for the quantitative analysis of Rebaudioside D.

Experimental Protocol: HPLC Analysis of Rebaudioside D

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.[9]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[9]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mM, pH 2.6) is used.[9] A common isocratic ratio is 32:68 (v/v) acetonitrile:buffer.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: Detection is performed at 210 nm.[9]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from a certified reference standard of Rebaudioside D.[9]

Quantitative Data from HPLC Method Validation

| Parameter | Typical Value | Reference(s) |

| Retention Time | ~3.47 min | [9] |

| Linearity Range | 25 - 150 µg/mL | [9] |

| Correlation Coefficient (R²) | ≥0.99 | [9] |

| Limit of Detection (LOD) | ~8.53 µg/mL | [9] |

| Limit of Quantitation (LOQ) | ~25.85 µg/mL | [9] |

| Recovery | 96.17% - 99% | [1] |

| Precision (%RSD) | ≤2.79% | [9] |

The definitive identification and structural confirmation of Rebaudioside D are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of Rebaudioside D.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass of the molecule and confirm its molecular formula (C₅₀H₈₀O₂₈).[10] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which provides information about the sequence of sugar moieties.[10]

-

NMR Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously assign all proton and carbon signals and to establish the connectivity between the steviol aglycone and the sugar units, as well as the linkages between the sugar units themselves.[11]

Future Perspectives

The development of highly efficient and specific glycosyltransferases through protein engineering and the optimization of fermentation processes for their production are key areas of ongoing research.[12] These advancements will likely lead to more cost-effective and scalable production methods for Rebaudioside D, further expanding its application as a premium natural sweetener in the food, beverage, and pharmaceutical industries. Additionally, further research into the biological activities of Rebaudioside D may uncover novel therapeutic applications.

References

- 1. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]

- 2. academic.oup.com [academic.oup.com]

- 3. EP2651960A2 - Highly soluble rebaudioside d - Google Patents [patents.google.com]

- 4. CN101220062A - Method for preparing stevioside and rebaudiodside A simultaneously - Google Patents [patents.google.com]

- 5. US20110092684A1 - High-Purity Rebaudioside D - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. EP2124633B1 - Method of producing purified rebaudioside a compositions using solvent/antisolvent crystallization - Google Patents [patents.google.com]

- 9. scirp.org [scirp.org]

- 10. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Spectral Analysis and Hydrolysis Studies of Rebaudioside N, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]

- 12. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Concentration of Stevioside D in Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stevioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana. The document covers its natural occurrence, concentration levels, biosynthesis, and detailed experimental protocols for its extraction and quantification.

Introduction to Steviol Glycosides and this compound

Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its intensely sweet leaves. This sweetness is attributed to a class of diterpenoid compounds known as steviol glycosides.[1][2] The primary glycosides responsible for the sweet taste are Stevioside and Rebaudioside A, which can be 30 to 320 times sweeter than sucrose.[1] Steviol glycosides are heat-stable, pH-stable, do not ferment, and do not induce a glycemic response, making them attractive as natural, non-caloric sweeteners.[1]

While Stevioside and Rebaudioside A are the most abundant, several other minor steviol glycosides are present in the leaves, including Rebaudioside B, C, D, E, and F, as well as Dulcoside A and Steviolbioside.[1][3] this compound is one of these minor glycosides. Although present in lower concentrations, the profile of these minor glycosides can significantly influence the overall taste and sweetness profile of Stevia extracts.[4]

Natural Occurrence and Concentration of this compound

The concentration of steviol glycosides, including this compound, in Stevia rebaudiana leaves can vary significantly depending on the plant's genotype, cultivation conditions, and harvesting time.[5][6] The biosynthesis of these compounds occurs primarily in the green tissues of the plant.[1]

Quantitative data from various studies on the concentration of major and minor steviol glycosides, including this compound, in the dried leaves of Stevia rebaudiana are summarized below.

| Steviol Glycoside | Concentration Range (% of Dry Leaf Weight) | Reference |

| Major Glycosides | ||

| Stevioside | 5.0 - 15.0 | [1][3][7] |

| Rebaudioside A | 2.0 - 6.0 | [1][3][7] |

| Minor Glycosides | ||

| Rebaudioside C | 1.0 - 2.0 | [1][7] |

| Dulcoside A | 0.4 - 0.7 | [7] |

| Rebaudioside D | Variable, often low | [6] |

| Rebaudioside B, E, F | Present in minute quantities | [1][3] |

Note: Specific quantitative data for this compound is often not reported separately and is grouped with other minor glycosides. Its concentration is generally lower than that of the major glycosides.

Biosynthesis of Steviol Glycosides

The biosynthesis of steviol glycosides is a complex pathway that begins with primary metabolites from photosynthesis.[8] The pathway can be broadly divided into the formation of the steviol aglycone and its subsequent glycosylation.

-

Formation of Steviol: The synthesis starts with the MEP (methylerythritol 4-phosphate) pathway, which produces isoprene units.[1] These units are used to form geranylgeranyl diphosphate (GGPP). Through a series of enzymatic reactions involving copalyl diphosphate synthase (CPS) and kaurene synthase (KS), GGPP is converted to ent-kaurene.[9] ent-Kaurene is then oxidized to ent-kaurenoic acid, which is subsequently hydroxylated to form the steviol backbone.[8][9] This part of the pathway occurs in the plastids and endoplasmic reticulum.[1]

-

Glycosylation of Steviol: In the cytoplasm, a series of UDP-glucosyltransferases (UGTs) sequentially add glucose units to the steviol molecule at different positions to form the various steviol glycosides.[1][10] The formation of Stevioside and Rebaudioside A is well-characterized, involving enzymes like UGT85C2, UGT74G1, and UGT76G1.[10] The formation of minor glycosides like this compound involves further specific glycosylation steps, though the exact enzymes for every step are still under investigation.

Caption: Simplified pathway of steviol glycoside biosynthesis in Stevia rebaudiana.

Experimental Protocols

The extraction and quantification of this compound and other steviol glycosides require precise and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

A generalized protocol for the extraction of steviol glycosides from dried Stevia leaves is outlined below. Methanol, ethanol, and water are common solvents used for extraction.[11]

Protocol: Hot Water Extraction

-

Sample Preparation: Dry the Stevia rebaudiana leaves at a controlled temperature (e.g., 50-60°C) and then grind them into a fine powder.[12][13]

-

Extraction:

-

Mix the powdered leaves with deionized water (a common ratio is 1:10 to 1:20 w/v).[11][14]

-

Heat the mixture to a temperature between 55°C and 80°C for a duration of 1 to 2 hours with constant stirring.[12][14][15]

-

Some protocols suggest repeated extractions (e.g., three times) with fresh solvent to ensure complete extraction.[14][16]

-

-

Initial Purification:

-

Solvent Removal: Concentrate the aqueous extract under reduced pressure using a rotary evaporator to remove the water.

-

Further Purification (Optional): The concentrated extract can be further purified using techniques like ion-exchange chromatography or membrane filtration to remove impurities such as pigments and other plant materials.[5][13]

Caption: A typical workflow for the extraction of steviol glycosides from Stevia leaves.

Various HPLC methods have been developed for the quantification of steviol glycosides.[15] A representative method is detailed below.

Protocol: RP-HPLC with UV Detection

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous solution (e.g., water with 0.1% orthophosphoric acid or a phosphate buffer). A common isocratic mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[15][16]

-

Flow Rate: Typically 0.6 to 1.0 mL/min.[15]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]

-

Detection: UV detection at a wavelength of 210 nm or 219 nm.[13][15][16]

-

Sample Preparation:

-

Accurately weigh the purified steviol glycoside extract.

-

Dissolve the extract in the mobile phase or a compatible solvent (e.g., methanol).

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

More sensitive methods like HPLC coupled with mass spectrometry (HPLC-MS) can also be used for the detection and quantification of minor glycosides at very low concentrations.[4][15]

Conclusion

This compound is a naturally occurring minor steviol glycoside in Stevia rebaudiana. While its concentration is significantly lower than that of Stevioside and Rebaudioside A, its presence contributes to the overall sensory profile of Stevia extracts. The biosynthesis of this compound follows the general pathway of steviol glycoside formation, involving the creation of a steviol aglycone followed by a series of glycosylation steps. For researchers and professionals in drug development and food science, accurate extraction and quantification of this compound and other minor glycosides are crucial for quality control and the development of new products with optimized taste profiles. The detailed protocols provided in this guide offer a foundation for the analysis of these important natural compounds.

References

- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nutrafoods.eu [nutrafoods.eu]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. Stevia Rebaudiana Bertoni, a Source of High-Potency Natural Sweetener—Biochemical and Genetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. steviashantanu.com [steviashantanu.com]

- 9. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. scispace.com [scispace.com]

Stevioside D: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a concise technical guide on Stevioside D, a diterpenoid glycoside from the leaves of Stevia rebaudiana.

Core Compound Identification

This compound is a steviol glycoside, a class of natural sweeteners. It is structurally distinct from the more commonly known Stevioside. The fundamental chemical identifiers for this compound are provided below.

| Identifier | Value |

| CAS Number | 1310055-59-4 |

| Molecular Formula | C₃₈H₆₀O₁₇ |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of isolated this compound is not widely available in the public literature. However, based on its structural similarity to other steviol glycosides, it is expected to be a white, crystalline powder with some solubility in water and polar organic solvents.

Biological Activity and Signaling Pathways

While specific research on the biological activities of this compound is limited, the broader class of steviol glycosides has been the subject of numerous studies. These compounds are primarily recognized for their non-caloric sweetening properties. Beyond this, various pharmacological effects have been reported for related steviol glycosides, which may be indicative of the potential activities of this compound.

Steviol glycosides have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antihypertensive effects.[1][2] The mechanisms underlying these activities are thought to involve the modulation of several key signaling pathways.

Anti-inflammatory Effects: Stevioside and its aglycone, steviol, have been shown to attenuate the production of pro-inflammatory cytokines.[3] This is achieved, in part, through the inhibition of the IκBα/NF-κB signaling pathway.[3] The activation of the NF-κB pathway is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. By inhibiting this pathway, steviol glycosides can reduce inflammation.

Insulin-Mimetic and Antidiabetic Effects: Some steviol glycosides have been found to exhibit insulin-mimetic properties, promoting glucose uptake in cells.[4] This action is mediated through the activation of the PI3K/Akt signaling pathway, which leads to the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose entry into the cells.[4] Additionally, stevioside and rebaudioside A have been shown to increase the activity of the TRPM5 channel in pancreatic β-cells, which can enhance insulin secretion.[2]

The following diagram illustrates the general signaling pathways modulated by steviol glycosides.

Experimental Protocols

A relevant experimental protocol is the enzymatic synthesis of Rebaudioside D from Stevioside. This process highlights the potential for enzymatic modification of steviol glycosides.

Enzymatic Synthesis of Rebaudioside D from Stevioside

This protocol describes a multi-enzyme reaction system for the two-step glycosylation of stevioside to produce rebaudioside D.

-

Enzymes:

-

UGT76G1 (Stevia rebaudiana UDP-glycosyltransferase)

-

UGTSL2 (Solanum lycopersicum UDP-glycosyltransferase)

-

StSUS1 (Solanum tuberosum sucrose synthase)

-

-

Reaction Mixture (20 mL):

-

Stevioside: 20 g/L

-

Sucrose: 60 g/L

-

Total protein from crude enzyme extract: 120 mg

-

MgCl₂: 3 mM

-

Potassium phosphate buffer: 50 mM, pH 7.2

-

-

Procedure:

-

Combine all components of the reaction mixture.

-

Incubate the reaction at 30°C for up to 24 hours with shaking at 200 rpm.

-

Monitor the reaction progress by taking samples at various time points.

-

Analyze the samples to determine the concentrations of stevioside, rebaudioside A (an intermediate), and rebaudioside D.

-

The workflow for this enzymatic synthesis is depicted in the following diagram.

Conclusion

This compound is a lesser-known steviol glycoside with potential for further scientific investigation. While specific data on its biological activities are scarce, the broader class of steviol glycosides presents a rich area for research, with established effects on key signaling pathways related to inflammation and metabolism. The enzymatic synthesis protocols for related compounds provide a foundation for the potential production and modification of this compound. Further research is warranted to fully elucidate the unique properties and potential applications of this specific steviol glycoside.

References

- 1. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Stevioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside D, a diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant attention beyond its role as a natural, non-caloric sweetener. Emerging research has illuminated a spectrum of pharmacological properties, positioning this compound as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the core pharmacological attributes of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Pharmacological Properties

This compound exhibits a range of biological activities, including anti-hyperglycemic, anti-hypertensive, anti-inflammatory, and anti-tumor effects. These properties are underpinned by its interaction with various cellular signaling pathways.

Anti-Hyperglycemic Effects

This compound has demonstrated potential in the regulation of blood glucose levels through multiple mechanisms. It has been shown to enhance insulin secretion and sensitivity, and to modulate key enzymes involved in gluconeogenesis.[1][2][3]

Quantitative Data Summary: Anti-Hyperglycemic Effects

| Experimental Model | Dosage/Concentration | Key Findings | Reference |

| Streptozotocin (STZ)-induced diabetic rats | 0.5 mg/kg | Lowered blood glucose levels, peaking at 90 minutes. | [3] |

| Fructose-induced diabetic rats | Dose-dependent | Lowered glucose levels. | [3] |

| Normal rats (Glucose Tolerance Test) | Not specified | Reduced the rise in glucose levels. | [3] |

| In vitro (rat liver) | Not specified | Decreased protein levels and mRNA expression of PEPCK. | [3] |

Experimental Protocol: Evaluation of Anti-Hyperglycemic Effects in STZ-induced Diabetic Rats

A common experimental workflow to assess the anti-hyperglycemic properties of this compound in a preclinical model is as follows:

Anti-Hypertensive Effects

Clinical and preclinical studies have indicated that this compound can exert a hypotensive effect, potentially through the inhibition of Ca2+ influx in vascular smooth muscle cells.[4][5][6]

Quantitative Data Summary: Anti-Hypertensive Effects

| Study Population/Model | Dosage | Duration | Key Findings | Reference |

| Human patients with mild hypertension | 250 mg, thrice daily | 1 year | Significant decrease in systolic (166.0 to 152.6 mmHg) and diastolic (104.7 to 90.3 mmHg) blood pressure. | [5] |

| Human patients with mild essential hypertension | 500 mg, three times daily | 2 years | Significant decreases in mean systolic and diastolic blood pressure compared with placebo. | [6] |

| Anesthetized dogs | 200 mg/kg (nasogastric) | Acute | Significant decrease in blood pressure starting at 60 minutes. | [4] |

| Anesthetized dogs | Intravenous injection | Acute | More rapid and effective reduction in blood pressure (5-10 min). | [4] |

Experimental Protocol: Evaluation of Anti-Hypertensive Effects in a Canine Model

The following protocol outlines a typical experiment to investigate the anti-hypertensive properties of this compound:

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[2][7][8]

Quantitative Data Summary: Anti-Inflammatory Effects

| Cell Line/Model | Treatment | Key Findings | Reference |

| Intestinal porcine epithelial cells (IPEC-J2) | 250 μM Stevioside pretreatment | Significantly reduced ROS and MDA production; upregulated T-SOD, CAT, and GSH-Px activity; decreased secretion of IL-6, IL-8, and TNF-α. | [2][7] |

| Human colon carcinoma cells (Caco-2) | Not specified | Suppressed LPS-mediated TNF-α, IL-1β, and IL-6 release. | [8] |

Signaling Pathway: this compound in the NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by interfering with the activation of NF-κB and MAPK signaling cascades.

Anti-Tumor Effects

In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis, indicating its potential as an anti-cancer agent. The mechanisms appear to involve the generation of reactive oxygen species (ROS) and the activation of MAPK signaling pathways.[1][9]

Quantitative Data Summary: Anti-Tumor Effects

| Cell Line | Concentration | Duration | Key Findings | Reference |

| Human colon cancer HT-29 cells | 5 µM | 48 and 72 h | Significantly inhibited cancer cell growth; induced a dose-dependent increase in apoptosis rate; caused cell cycle arrest at the G2/M phase. | [1] |

| Ovarian cancer cell line OVCAR-3 | Not specified | Not specified | Repressed cell growth and induced cytotoxicity in a dose- and time-dependent manner. | [9] |

Signaling Pathway: this compound-Induced Apoptosis in Colon Cancer Cells

The pro-apoptotic effect of this compound in colon cancer cells is mediated through the ROS-MAPK signaling axis.

Conclusion

This compound presents a compelling profile of pharmacological activities with therapeutic potential across a range of conditions, including metabolic disorders, cardiovascular disease, inflammatory conditions, and cancer. The data summarized herein provide a foundation for further research and development. The detailed experimental protocols and pathway visualizations offer a practical guide for scientists and researchers aiming to explore the multifaceted therapeutic applications of this natural compound. Further investigation into the precise molecular interactions and long-term efficacy and safety in human subjects is warranted to fully realize the clinical potential of this compound.

References

- 1. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. portlandpress.com [portlandpress.com]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. Efficacy and tolerability of oral stevioside in patients with mild essential hypertension: a two-year, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A double-blind placebo-controlled study of the effectiveness and tolerability of oral stevioside in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. mdpi.com [mdpi.com]

Stevioside D: A Technical Guide to its In Vitro and In Vivo Profile in the Context of Major Steviol Glycosides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stevioside D, a naturally occurring sweetening agent isolated from the leaves of Stevia rebaudiana, belongs to the family of steviol glycosides. While its structural analogues, such as Stevioside and Rebaudioside A, have been the subject of extensive research, specific data on the biological activities and mechanisms of action of this compound remain limited. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on the major steviol glycoside, Stevioside, to offer a predictive framework for the potential therapeutic applications of this compound. The shared metabolic fate of steviol glycosides, culminating in the aglycone steviol, suggests that this compound may exhibit a similar spectrum of biological effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways modulated by Stevioside, thereby providing a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction to this compound and the Steviol Glycosides

Steviol glycosides are a class of diterpenoid glycosides responsible for the sweet taste of the Stevia rebaudiana plant.[1] More than 40 different steviol glycosides have been identified, all sharing a common steviol backbone but differing in the number and arrangement of their sugar moieties.[2] This structural diversity influences their sweetness intensity and sensory profile. Notably, the sensory perception of Rebaudioside D has been reported to be similar to that of sucrose.[3]

Upon oral consumption, steviol glycosides like Stevioside and Rebaudioside A are not digested by gastric acid or enzymes in the upper gastrointestinal tract.[2][3] They are metabolized by the gut microbiota in the colon, which hydrolyzes them to the common aglycone, steviol.[2][4] Steviol is then absorbed, undergoes glucuronidation in the liver, and is primarily excreted in the urine as steviol glucuronide.[2][5] Studies on the metabolism of Rebaudioside D indicate a similar metabolic pathway, suggesting that the biological activities observed for other steviol glycosides may, to some extent, be attributable to their common metabolite, steviol.[6]

In Vitro Studies of Stevioside

Anti-inflammatory Activity

Stevioside has demonstrated significant anti-inflammatory properties in various in vitro models. It has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated human colonic Caco-2 cells and THP-1 monocytes.[7][8]

Table 1: In Vitro Anti-inflammatory Effects of Stevioside

| Cell Line | Inducer | Stevioside Concentration | Observed Effect | Reference |

| Caco-2 | LPS | 0.001–1 mmol/L | Attenuated LPS-induced inflammation via the IκBα/NF-κB signaling pathway. | [9] |

| THP-1 | LPS | 1 mM | Significantly suppressed the release of TNF-α and IL-1β. | [8] |

| Mouse Mammary Epithelial Cells | Staphylococcus aureus | 30, 100, 300 µg/mL | Inhibited inflammation and apoptosis by modulating NF-κB and MAPK signaling pathways. | [9] |

Anti-diabetic Activity

The anti-diabetic effects of stevioside have been attributed to its ability to stimulate insulin secretion and enhance insulin sensitivity. In vitro studies have shown that stevioside can increase insulin-mediated glucose transport into skeletal muscle cells.[2] Furthermore, stevioside and rebaudioside A have been found to increase the activity of TRPM5, a Ca2+-activated cation channel in pancreatic β-cells, leading to increased insulin secretion.[2][10]

Anti-cancer Activity

Stevioside has exhibited cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human breast cancer cells (MDA-MB-231 and SKBR3) and osteosarcoma cells (SaOs2).[11][12] The proposed mechanism involves the modulation of apoptotic and cell cycle regulatory proteins.

Table 2: In Vitro Anti-cancer Effects of Stevioside

| Cell Line | Stevioside Concentration | IC50 Value | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Not specified | 55 µM | Induced apoptosis. | [12] |

| SKBR3 (Breast Cancer) | Not specified | 66 µM | Induced apoptosis. | [12] |

| SaOs2 (Osteosarcoma) | Not specified | Dose-dependent reduction in viability | Induced apoptosis through modulation of Bcl-2 family proteins. | [11] |

In Vivo Studies of Stevioside

Anti-inflammatory Activity

In vivo studies have corroborated the anti-inflammatory potential of stevioside. In a mouse model of mastitis induced by Staphylococcus aureus, oral administration of stevioside suppressed inflammation by reducing the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[9] In a model of thioacetamide-induced liver injury in rats, stevioside administration prevented inflammation by downregulating NF-κB and pro-inflammatory cytokines.[13]

Table 3: In Vivo Anti-inflammatory Effects of Stevioside

| Animal Model | Inducer | Stevioside Dosage | Route of Administration | Observed Effect | Reference |

| BALB/c mice | Staphylococcus aureus | 33, 100, 300 mg/kg | p.o. | Suppressed inflammation by reducing phosphorylation in the NF-κB and MAPK pathways. | [9] |

| Wistar rats | Thioacetamide (TAA) | 20 mg/kg | i.p. | Prevented liver damage and inflammation by downregulating NF-κB and proinflammatory cytokines. | [13] |

| Wistar rats | Cardiotoxin | 10 mg/kg/day | Not specified | Enhanced satellite cell activation through modulation of the NF-κB signaling pathway. | [10] |

Anti-diabetic Activity

The hypoglycemic effect of stevioside has been demonstrated in diabetic rat models. Oral administration of stevioside has been shown to lower blood glucose levels, in part by decreasing the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[14] Importantly, the anti-hyperglycemic effect of stevioside is observed at elevated blood glucose levels, suggesting a lower risk of inducing hypoglycemia in normoglycemic individuals.[14][15]

Pharmacokinetics

Pharmacokinetic studies in humans have shown that after oral administration of stevioside, the metabolite steviol glucuronide appears in the plasma with a median t-max of approximately 8.0 hours and is eliminated with a half-life of about 14 hours.[5] The majority of the dose is excreted in the urine as steviol glucuronide.[5]

Table 4: Pharmacokinetic Parameters of Steviol Glucuronide after a Single Oral Dose of Stevioside in Healthy Men

| Parameter | Value | Reference |

| Cmax (geometric mean) | 1886 ng/mL | [5] |

| AUC0-t (geometric mean) | 34,090 ng·h/mL | [5] |

| tmax (median) | 8.00 h | [5] |

| t1/2 | ~14 h | [5] |

Experimental Protocols

In Vitro Anti-inflammatory Assay (Caco-2 Cells)

-

Cell Culture: Human colon carcinoma Caco-2 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of Stevioside (e.g., 0.001–1 mmol/L) for a specified duration, followed by stimulation with lipopolysaccharide (LPS).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis: Cellular protein extracts are subjected to Western blotting to analyze the expression and phosphorylation status of proteins in the NF-κB signaling pathway (e.g., IκBα, p65).[7]

In Vivo Anti-inflammatory Model (Mastitis in Mice)

-

Animal Model: Female BALB/c mice are used. Mastitis is induced by intramammary injection of Staphylococcus aureus.

-

Treatment: Mice are orally administered with Stevioside (e.g., 33, 100, and 300 mg/kg) prior to bacterial challenge.

-

Assessment: Mammary gland tissues are collected for histological examination to assess inflammation. Protein extracts from the tissues are analyzed by Western blot to determine the phosphorylation levels of IκBα, p65, p38, ERK, and JNK.[9]

Cell Viability Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, SKBR3) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of Stevioside for different time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

The biological activities of Stevioside are mediated through its interaction with several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Stevioside exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, Stevioside prevents the degradation of IκBα, the inhibitory protein of NF-κB. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][9][16]

PI3K/Akt Signaling Pathway in Glucose Metabolism

Stevioside is suggested to enhance glucose uptake by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for insulin-stimulated glucose transport. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[2][10]

Apoptotic Pathway in Cancer

In cancer cells, stevioside has been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in the Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent programmed cell death. Additionally, stevioside can upregulate tumor suppressor proteins like p53 and p21, which contribute to cell cycle arrest and apoptosis.[11][17]

Conclusion and Future Directions

The existing body of research on Stevioside provides a strong foundation for understanding the potential biological activities of other steviol glycosides, including this compound. The shared metabolic pathway, which leads to the formation of steviol, suggests that this compound is likely to possess similar anti-inflammatory, anti-diabetic, and anti-cancer properties.

However, it is crucial to emphasize that direct experimental evidence for the specific activities and potencies of this compound is currently lacking. Future research should focus on isolating and characterizing this compound and conducting comprehensive in vitro and in vivo studies to:

-

Determine its specific IC50 and EC50 values in various biological assays.

-

Elucidate its precise mechanisms of action and identify any unique molecular targets.

-

Evaluate its pharmacokinetic and pharmacodynamic profile.

-

Assess its safety and efficacy in preclinical models of disease.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stevia - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stevioside mediated chemosensitization studies and cytotoxicity assay on breast cancer cell lines MDA-MB-231 and SKBR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]

- 15. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. brieflands.com [brieflands.com]

Unraveling the Molecular Interactions of Stevioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of action of Stevioside D, a diterpene glycoside from the plant Stevia rebaudiana. While research has extensively covered steviol glycosides like Stevioside and Rebaudioside A, specific experimental data on this compound (also known as Rebaudioside D) is emerging. This document synthesizes the current understanding of how these molecules interact with cellular targets, modulate signaling pathways, and elicit physiological responses, with a focus on this compound where data is available.

Core Molecular Targets and Interactions

This compound, like other steviol glycosides, exerts its biological effects through direct interaction with specific protein targets. The primary sites of action are taste receptors and ion channels, which initiate a cascade of downstream signaling events.

Sweet and Bitter Taste Receptors (TAS1R2/TAS1R3 and TAS2Rs)

The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G protein-coupled receptor heterodimer.[1] Computational docking studies suggest that this compound binds to this receptor complex, initiating the sensation of sweetness. Interestingly, many steviol glycosides also possess a bitter aftertaste, which has been attributed to their activation of bitter taste receptors, specifically hT2R4 and hT2R14.[2][3] Molecular modeling has been employed to characterize these interactions at a molecular level.[3]

Transient Receptor Potential Melastatin 5 (TRPM5) Channel

Beyond taste receptors, a key target for steviol glycosides is the TRPM5 ion channel.[4][5] TRPM5 is a calcium-activated monovalent cation channel expressed in taste receptor cells and, significantly, in pancreatic β-cells.[6] Stevioside and its aglycone metabolite, steviol, potentiate the activity of the TRPM5 channel.[6] This potentiation amplifies the signal from sweet, bitter, and umami taste receptors and plays a crucial role in glucose-dependent insulin secretion.[4][6]

Key Signaling Pathways Modulated by this compound

The interaction of this compound with its primary targets triggers several downstream signaling cascades that are central to its pharmacological effects, particularly in metabolic regulation and inflammation.

PI3K/Akt Signaling Pathway and Glucose Metabolism

Stevioside has been shown to improve insulin sensitivity and promote glucose uptake in cells.[7][8][9] This action is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][10][11] Activation of this pathway leads to the translocation of the glucose transporter GLUT4 to the cell membrane, thereby enhancing glucose uptake into skeletal muscle and adipose tissue.[12][13] In silico docking analyses have shown that stevioside has a high binding affinity for key proteins in this pathway, including the Insulin Receptor (IR), Insulin Receptor Substrate-1 (IRS-1), Akt, and GLUT4.[12]

Figure 1: PI3K/Akt signaling pathway activated by this compound.

NF-κB and MAPK Signaling Pathways and Anti-Inflammatory Effects

Stevioside has demonstrated significant anti-inflammatory properties.[14][15] These effects are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][16][17] By suppressing the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), stevioside can reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14][18] This mechanism suggests a therapeutic potential for stevioside in managing inflammatory conditions.

Figure 2: Inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data Summary

Quantitative data on the molecular interactions of this compound are primarily derived from computational studies. Experimental data from closely related steviol glycosides are provided for comparison.

| Compound | Target | Assay Type | Value | Reference |

| Rebaudioside D | hT1R2/T1R3 | Molecular Docking | Binding Energy: -9.764 kcal/mol | [1] |

| Rebaudioside D | hT2R14 | Molecular Docking | Binding Energy: -7.767 kcal/mol | [1] |

| Stevioside | GLUT-4 | Molecular Docking | Docking Energy: -9.9 kcal/mol | [12] |

| Stevioside | Insulin Receptor (IR) | Molecular Docking | Docking Energy: -8.0 kcal/mol | [12] |

| Stevioside | IRS-1 | Molecular Docking | Docking Energy: -8.8 kcal/mol | [12] |

| Stevioside | Akt | Molecular Docking | Docking Energy: -6.7 kcal/mol | [12] |

| Rebaudioside A | hT1R2/T1R3 | Cell-based Assay | EC₅₀: 2.1 ± 0.3 µM | [19] |

| Sucralose | hT1R2/T1T3 | Cell-based Assay | EC₅₀: 20.3 ± 4.2 µM | [19] |

| Acesulfame-K | hT1R2/T1T3 | Cell-based Assay | EC₅₀: 101.4 ± 15.2 µM | [19] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the molecular mechanisms of steviol glycosides.

Cell-Based Sweet Taste Receptor Activation Assay

This protocol is designed to measure the activation of the human sweet taste receptor (T1R2/T1R3) in response to sweeteners.[19][20]

Objective: To determine the dose-response relationship and EC₅₀ value of this compound for the sweet taste receptor.

Materials:

-

HEK293T cells

-

Expression plasmids for hTAS1R2, hTAS1R3, and a chimeric G-protein (e.g., Gα16gust44)

-

Lipofectamine 2000

-

Fluo-4 AM calcium indicator

-

Probenecid

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

This compound and other sweeteners

-

96-well black-walled, clear-bottom plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density and culture for 24 hours.

-

Transfection: Co-transfect the cells with plasmids for hTAS1R2, hTAS1R3, and the G-protein using Lipofectamine 2000 according to the manufacturer's protocol. Mock-transfected cells (with an empty vector) should be prepared as a negative control.

-

Incubation: Incubate the cells for a further 24 hours to allow for receptor expression.

-

Dye Loading: Load the cells with Fluo-4 AM (e.g., 2.5 µM) in the presence of probenecid (e.g., 2.5 mM) for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in intracellular calcium concentration upon the addition of the sweetener solutions. Fluorescence is typically measured before and after the addition of the compound.

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀). Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Figure 3: Workflow for cell-based sweet taste receptor assay.

Whole-Cell Patch-Clamp for TRPM5 Channel Activity

This protocol is used to directly measure the ion channel activity of TRPM5 and its modulation by compounds like this compound.[21][22]

Objective: To determine if this compound potentiates the Ca²⁺-activated currents of the TRPM5 channel.

Materials:

-

HEK293 cells stably or transiently expressing TRPM5

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Intracellular (pipette) solution (e.g., containing K-gluconate, HEPES, EGTA, and a defined free Ca²⁺ concentration)

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

This compound solution

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing TRPM5 on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Configuration: Obtain a gigaohm seal on a cell and then rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: Perfuse the cell with the extracellular solution. Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) to elicit baseline TRPM5 currents. The intracellular solution should contain a specific concentration of free Ca²⁺ to activate the channel.

-

Compound Application: Perfuse the cell with the extracellular solution containing this compound at the desired concentration.

-

Post-Application Recording: Apply the same voltage ramp protocol and record the currents in the presence of this compound.

-

Washout: Perfuse the cell with the control extracellular solution to wash out the compound and record the recovery of the current.

-

Data Analysis: Extract the current amplitudes at specific voltages (e.g., +80 mV and -80 mV) from the ramp protocols. Compare the current amplitudes before, during, and after the application of this compound to determine the degree of potentiation.

Insulin-Stimulated Glucose Uptake Assay

This protocol measures the rate of glucose transport into insulin-sensitive cells, such as 3T3-L1 adipocytes or primary myotubes.[23][24][25][26]

Objective: To assess the effect of this compound on insulin-stimulated glucose uptake.

Materials:

-

Differentiated 3T3-L1 adipocytes or human primary myotubes

-

Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA

-

Insulin solution

-

This compound solution

-

2-deoxy-D-[³H]glucose (radioactive tracer) or a non-radioactive kit (e.g., colorimetric)

-

Phloretin or Cytochalasin B (glucose transport inhibitors)

-

Lysis buffer (e.g., 0.1% SDS)

-

Scintillation fluid and counter (for radioactive method) or plate reader (for colorimetric method)

Procedure:

-

Serum Starvation: Differentiate cells to mature adipocytes or myotubes. Wash the cells and serum starve them in KRH buffer for at least 2 hours to minimize basal glucose uptake.

-

Pre-incubation: Pre-incubate the cells with or without this compound for a specified period.

-

Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin (e.g., 10 nM) for 10-20 minutes at 37°C.

-

Glucose Uptake Initiation: Add 2-deoxy-D-[³H]glucose to initiate the uptake period (typically 5-10 minutes).

-

Uptake Termination: Stop the reaction by adding an ice-cold glucose transport inhibitor (e.g., phloretin) and immediately washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification:

-

Radioactive Method: Transfer a portion of the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Colorimetric Method: Process the lysate according to the kit manufacturer's instructions and measure the absorbance at the appropriate wavelength.

-

-

Normalization: Normalize the glucose uptake data to the total protein content of each sample, determined by a protein assay (e.g., BCA).

-

Data Analysis: Compare the rates of glucose uptake between the different treatment groups (control, insulin, this compound, insulin + this compound).

This guide provides a framework for understanding and investigating the molecular mechanisms of this compound. As research continues, a more detailed and quantitative picture of its interactions and therapeutic potential will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]